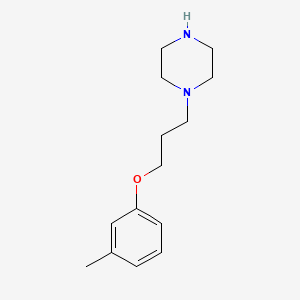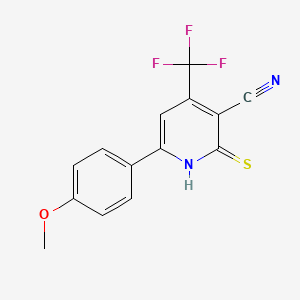
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Descripción general
Descripción
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known as MPTP, is a chemical compound that has gained significant attention in scientific research for its potential use in various fields. MPTP is a pyridine-based compound that has been synthesized using various methods, including the use of thioethers and trifluoromethyl groups. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile can induce apoptosis in cancer cells by activating the caspase pathway. 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In neurodegenerative diseases, 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been shown to induce oxidative stress and damage to dopaminergic neurons, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been shown to induce apoptosis, inhibit cell growth, and induce cell cycle arrest. In neurodegenerative diseases, 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been shown to induce oxidative stress and damage to dopaminergic neurons, leading to Parkinson's disease-like symptoms. Additionally, 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes, making it useful for studying enzyme function. Additionally, 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been shown to have anti-cancer properties, making it useful for studying cancer biology. However, 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile also has several limitations. It is a toxic compound and can be harmful to researchers working with it. Additionally, the mechanism of action of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is not fully understood, making it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile. One area of research is the development of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile and its potential use in the treatment of neurodegenerative diseases. Finally, studies are needed to determine the safety and toxicity of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile and its derivatives for use in humans.
Conclusion
In conclusion, 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-based compound that has been synthesized using various methods. The compound has been studied extensively for its potential use in various scientific fields, including cancer research, neurodegenerative diseases, and chemical biology research. 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several advantages for lab experiments, including its potency and selectivity. However, the compound also has several limitations, including its toxicity and the incomplete understanding of its mechanism of action. There are several future directions for research on 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile, including the development of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile derivatives with improved potency and selectivity, further studies on its mechanism of action, and studies on its safety and toxicity for use in humans.
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been studied extensively for its potential use in various scientific fields. One of the most promising applications of 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is in the field of cancer research. Studies have shown that 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has potent anti-cancer properties and can induce apoptosis in cancer cells. 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease. Additionally, 6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile has been studied for its potential use as a tool in chemical biology research.
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-9-4-2-8(3-5-9)12-6-11(14(15,16)17)10(7-18)13(21)19-12/h2-6H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOVCCHVXTCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



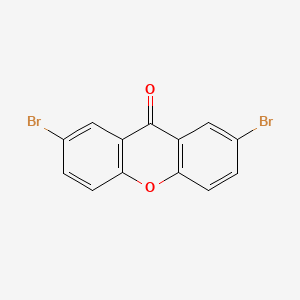
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)


![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)

![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)
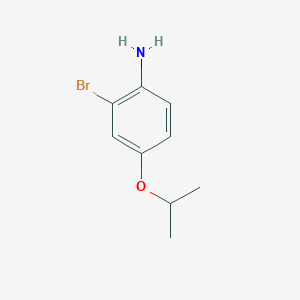
![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)
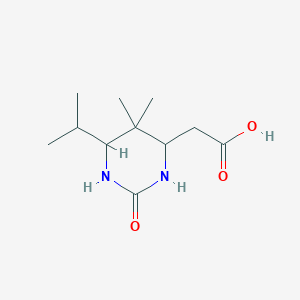
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)
